molecular formula C10H9BrO2 B1285742 1-(4-Bromophenyl)cyclopropanecarboxylic acid CAS No. 345965-52-8

1-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B1285742
CAS No.: 345965-52-8
M. Wt: 241.08 g/mol
InChI Key: BYJIXWOWTNEVFO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2. It is a solid substance that is used in various chemical reactions and research applications. The compound features a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanecarboxylic acid can be synthesized through a substitution reaction where the bromine atom on the benzene ring reacts with a hydrogen atom on the cyclopropane ring . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

1-(4-Bromophenyl)cyclopropanecarboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The carboxylic acid group can be oxidized to form derivatives.
  • Reduction : The bromophenyl group can be reduced to yield phenyl derivatives.
  • Substitution : The bromine atom can be replaced with other nucleophiles, enhancing the compound's versatility in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies suggest that its structural similarities with other bioactive compounds may allow it to interact with specific proteins and enzymes, potentially modulating their activity.

Case Study: Anticancer Activity

A study focusing on the interaction of similar compounds with cancer-related proteins has shown that derivatives of cyclopropanecarboxylic acids can inhibit specific pathways involved in tumor growth. This suggests that this compound could be explored further as a potential anticancer agent .

Medicine

The compound is being explored for its potential therapeutic applications in drug development. Its unique structural features may provide pathways for creating new pharmaceuticals aimed at treating various diseases, particularly those involving microbial infections and cancer.

Data Table: Summary of Applications

Application AreaSpecific UsePotential Benefits
ChemistryBuilding block for organic synthesisVersatile reactions including oxidation, reduction, substitution
BiologyInvestigated for antimicrobial and anticancer propertiesPotential to modulate enzyme activity
MedicineDrug developmentNew therapeutic agents targeting specific diseases

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within a given system. Once inside a cell, the compound may bind to specific proteins or enzymes, affecting their function and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)cyclopropanecarboxylic acid
  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
  • 1-Phenyl-1-cyclopropanecarboxylic acid

Comparison: 1-(4-Bromophenyl)cyclopropanecarboxylic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts specific chemical properties and reactivity. Compared to its fluorinated or non-halogenated analogs, the brominated compound may exhibit different reactivity patterns and interactions in chemical reactions and biological systems .

Biological Activity

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a compound characterized by its unique cyclopropane structure and the presence of a bromophenyl group. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic compounds.

The molecular formula of this compound is C10_{10}H9_{9}BrO2_2. Its structure includes a cyclopropane ring, which contributes to its rigidity and unique electronic properties. These features are significant for enhancing binding affinity and metabolic stability, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • α-Alkylation : This involves the reaction of 1-phenyl acetonitrile derivatives with dibromoethane, followed by hydrolysis to convert the cyano group to a carboxylic acid group.
  • Acid-Amine Coupling : The resulting acid can undergo coupling reactions with various amines to form derivatives with enhanced biological activity .

Biological Activity

This compound and its derivatives have been evaluated for various biological activities, including:

Antitumor Activity

Research indicates that compounds derived from cyclopropane carboxylic acids exhibit significant inhibition of cancer cell proliferation. For instance, studies have shown that certain derivatives effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features. The presence of different substituents on the phenyl ring can modulate their pharmacological properties. For example, variations in bromination patterns or the introduction of electron-withdrawing groups have been linked to enhanced antitumor efficacy .

Case Studies

  • Antitumor Screening : A systematic screening of various 1-phenylcyclopropane carboxamide derivatives revealed that specific substitutions significantly increased their potency against leukemia cell lines. The study highlighted that compounds with para-bromo substitutions demonstrated superior activity compared to their ortho or meta counterparts .
  • Mechanistic Insights : Further investigations into the mechanism of action suggested that these compounds may interfere with critical signaling pathways involved in cell proliferation and survival, particularly in cancerous cells. This was evidenced by changes in gene expression profiles associated with apoptosis and cell cycle regulation upon treatment with these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

CompoundActivity TypeCell Line TestedIC50 (µM)Reference
This compoundAntitumorU937 (human leukemia)12.5
1-(4-Methoxyphenyl)cyclopropanecarboxylic acidAntitumorVarious cancer lines15.0
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acidAntitumorU93718.0

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)cyclopropanecarboxylic acid, and what key reaction parameters influence cyclopropane ring formation?

The synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. A widely used method is the Bingel reaction, where diethylzinc and diiodomethane facilitate cyclopropane ring closure under controlled conditions . Alternatively, Hofmann rearrangements or acid-catalyzed cyclization of α-bromo esters may be employed, as seen in related cyclopropanecarboxylic acid derivatives (e.g., 1-(4-methylphenyl) analogs require hydrochloric acid and water at pH 1 for overnight reactions at room temperature) . Key parameters include:

  • Catalyst selection (e.g., transition metals for stereochemical control).
  • Reaction time and temperature (prolonged heating can lead to ring-opening byproducts).
  • Solvent polarity (non-polar solvents favor cyclopropane stability).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do the cyclopropane protons appear in ¹H NMR?

  • ¹H/¹³C NMR : Cyclopropane protons exhibit distinct splitting patterns due to ring strain. The two protons on the cyclopropane ring adjacent to the carboxylic acid group typically resonate as a doublet of doublets (δ ~1.5–2.5 ppm) due to coupling with neighboring protons .
  • FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 255.0 (M+H⁺) for C₁₀H₉BrO₂ .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring .

Q. How does the solubility profile of this compound vary with pH, and what solvent systems are optimal for its purification?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid group. Under acidic conditions (pH < 3), protonation enhances solubility in aqueous-organic mixtures (e.g., water:ethanol 1:1) . Purification often employs recrystallization from ethanol or gradient chromatography using silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different cyclopropanation methods for this compound?

Yield discrepancies often arise from competing side reactions (e.g., ring-opening or dimerization). Systematic optimization should include:

  • Reaction Monitoring : Use TLC or in situ NMR to track intermediate formation.
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., hydrolyzed intermediates).
  • Catalyst Screening : Transition metals (e.g., Pd) may suppress side reactions in aryl cyclopropanation .
  • Temperature Gradients : Lower temperatures (0–5°C) may stabilize the cyclopropane ring during synthesis .

Q. What computational strategies are recommended to model the steric and electronic effects of the cyclopropane ring in drug design applications?

  • Density Functional Theory (DFT) : Calculate bond angles and strain energy (cyclopropane rings typically exhibit ~27 kcal/mol strain).
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes or receptors) by comparing the rigid cyclopropane scaffold to flexible analogs .
  • SAR Studies : Substitute the bromine atom with other halogens (e.g., Cl, I) and predict bioactivity using QSAR models .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected splitting in ¹³C NMR) for this compound?

Unexpected splitting may arise from dynamic effects or impurities. Recommended steps:

  • Purity Verification : Use HPLC (>95% purity threshold) to rule out contaminants .
  • Variable-Temperature NMR : Detect conformational changes at low temperatures.
  • Cross-Validation : Compare data with NIST-standardized spectra of analogous compounds (e.g., 4-bromophenylacetic acid) .

Q. What experimental approaches are suitable for studying the stability of this compound under oxidative or thermal stress?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >200°C).
  • Forced Degradation Studies : Expose the compound to H₂O₂ (3%) or UV light and monitor degradation via LC-MS.
  • Kinetic Stability Assays : Track cyclopropane ring integrity under varying pH (2–12) using ¹H NMR .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in enzyme inhibition studies?

  • Core Modifications : Replace the cyclopropane with spiropentane or bicyclo[1.1.1]pentane to alter rigidity .
  • Functional Group Additions : Introduce amide or ester groups to the carboxylic acid to modulate lipophilicity .
  • Halogen Substitution : Test 4-chloro or 4-iodo phenyl analogs to assess halogen bonding effects .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Cyclopropane Formation

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0–25°CPrevents ring-opening
SolventDichloromethane/WaterEnhances protonation
CatalystDiethylzincFacilitates ring closure

Table 2: Spectroscopic Signatures of the Cyclopropane Ring

TechniqueKey SignalInterpretation
¹H NMRδ 1.8–2.2 ppm (multiplet)Cyclopropane protons
¹³C NMRδ 15–20 ppm (quaternary carbon)Cyclopropane ring carbon
FT-IR3050 cm⁻¹ (C-H stretch)Cyclopropane C-H vibration

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIXWOWTNEVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585479
Record name 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345965-52-8
Record name 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)cyclopropane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of KOH (6.06 g, 0.11 mol) in 10 mL of H2O was added 40 mL of ethylene glycol and 1-(4-bromophenyl)-cyclopropanecarbonitrile (Intermediate 113, 10.0 g, 0.45 mol). This solution was heated to 135-140° C. for 4 h, cooled to room temperature, and then poured into a mixture of 100 mL ice and 10% aqueous HCl. The resulting mixture was allowed to stand overnight at 5° C., the solid was collected by filtration and washed with H2O. The colorless solid was dried under reduced pressure to give 10.6 g (97%) of the title compound.
Name
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

1-(4-Bromo-phenyl)-cyclopropanecarbonitrile (5 g, 22.5 mmol) and potassium hydroxide (5 g, 89.3 mmol) were combined in ethylene glycol (70 mL), and the reaction was stirred at 180° C. for 4 hours. The mixture was poured into H2O, acidified, and filtered to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium hydroxide (50% aqueous solution, 60.0 g, 1.03 mol) was added to a mixture of 4-bromobenzeneacetonitrile (19.6 g, 0.100 mol), benzyltriethylammonium chloride (1.8 g, 0.0079 mol), and 1-bromo-2-chloro-ethane (30.0 g, 0.209 mol) at 50° C. for 5 hours. 1,2-Ethanediol (200.0 mL, 3.588 mol) was added to the mixture and the resulting mixture was heated at 100° C. overnight. The mixture was poured into ice-water (30 mL) and was extracted with ethyl ether (2×10 mL). The aqueous phase was acidified (to pH=2) with 1N HCl and was extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine (10 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was used in next step reaction without further purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(4-Bromophenyl)cyclopropanecarboxylic acid
1-(4-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)cyclopropanecarboxylic acid
1-(4-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)cyclopropanecarboxylic acid
1-(4-Bromophenyl)cyclopropanecarboxylic acid

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